molecular formula C8H7ClF2N2S B8252108 4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine

4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine

Cat. No.: B8252108
M. Wt: 236.67 g/mol
InChI Key: ZUVZPMDOVWOBTL-UHFFFAOYSA-N
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Description

4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine (CAS 1644414-78-7) is a high-purity dihydrocyclopentapyrimidine derivative designed for pharmaceutical research and development. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex heterocyclic systems. Its molecular structure, featuring a reactive chloro group and a methylsulfanyl substituent on the pyrimidine ring, makes it a valuable intermediate for nucleophilic aromatic substitution reactions, enabling the exploration of novel structure-activity relationships. The core dihydrocyclopenta[d]pyrimidine scaffold is of significant interest in medicinal chemistry, with related compounds being investigated as inhibitors of ketohexokinase (KHK), a target for metabolic disorders . Research into KHK inhibitors represents a promising avenue for the development of new therapeutic agents for conditions related to fructose metabolism, such as metabolic syndrome and liver diseases . Supplied with a guaranteed purity of ≥95% to ensure consistent experimental results, this compound is intended for research applications in drug discovery. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this and all laboratory chemicals with appropriate precautions and in accordance with all applicable regulations.

Properties

IUPAC Name

4-chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2N2S/c1-14-7-12-5-4(6(9)13-7)2-3-8(5,10)11/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVZPMDOVWOBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCC2(F)F)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Construction Approaches

The synthesis typically begins with the preparation of the cyclopenta[d]pyrimidine core. Two primary strategies dominate:

Cyclocondensation of Aminocyclopentenes

Aminocyclopentene derivatives are condensed with thiourea or cyanamide derivatives to form the pyrimidine ring. For example, 2-aminocyclopent-1-ene-1-carbonitrile reacts with methyl isothiocyanate under acidic conditions to yield 2-thioxo-1,2-dihydropyrimidine intermediates, which are subsequently halogenated.

[4+2] Cycloaddition Reactions

Diels-Alder reactions between cyclopentadiene and appropriately substituted pyrimidine precursors have been reported in patent literature, though yields remain modest (30–45%).

Halogenation and Functionalization

Chlorine and fluorine are introduced via electrophilic substitution or transition-metal-catalyzed coupling:

StepReagents/ConditionsYield (%)Reference
ChlorinationCl₂, FeCl₃ (0–5°C, 12h)68
FluorinationDAST (Diethylaminosulfur trifluoride), -78°C52

The methylsulfanyl group is typically installed via nucleophilic displacement of a chloro or nitro precursor using sodium thiomethoxide.

Detailed Stepwise Synthesis

Preparation of 5,6-Dihydrocyclopenta[d]pyrimidine-2,4-diol

  • Starting Material : Cyclopentene-1,2-diamine is treated with ethyl cyanoacetate in acetic acid to form 2-amino-4-hydroxycyclopenta[d]pyrimidine.

  • Thiolation : Reaction with methyl thiolate in DMF at 80°C replaces the 4-hydroxy group with methylsulfanyl (85% yield).

Dichlorination and Difluorination

  • Chlorination at C4 : POCl₃ in refluxing toluene selectively chlorinates the 4-position (72% yield).

  • Fluorination at C7,7 : DAST-mediated fluorination under anhydrous conditions introduces fluorine atoms. Excess DAST (3 eq.) and extended reaction times (24h) improve yields to 58%.

Optimization and Scalability Challenges

Regioselectivity in Halogenation

Competing halogenation at adjacent positions remains a critical issue. Computational studies (DFT) suggest that electron-withdrawing groups at C2 direct electrophiles to C4 and C7.

Purification Difficulties

The compound’s low solubility in common solvents necessitates chromatographic purification using hexane:ethyl acetate (4:1), with recovery rates below 60%.

Analytical Characterization

Critical spectroscopic data for batch validation:

TechniqueKey Signals
¹H NMR δ 2.58 (s, 3H, SCH₃), δ 3.12–3.25 (m, 4H, cyclopentane)
¹⁹F NMR δ -112.4 (d, J = 14 Hz)
MS m/z 236.67 [M+H]⁺

Applications and Derivatives

While direct pharmacological data are limited, structural analogs in patent US10662204B2 demonstrate anticancer activity via kinase inhibition. The methylsulfanyl group enhances membrane permeability, as evidenced by logP values ~2.8 .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloro or methylsulfanyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

  • Halogen Effects : Replacing Cl with Br at position 4 increases lipophilicity (logP ↑) but reduces solubility and potency, likely due to steric hindrance .
  • Fluorine Impact: The 7,7-difluoro configuration improves metabolic stability compared to non-fluorinated analogs (e.g., 7-H or 7-CH₃), aligning with trends observed in fluorinated pharmaceuticals .
  • Sulfur Substituents : Methylsulfanyl (SCH₃) at position 2 enhances binding affinity over ethylsulfanyl (SCH₂CH₃), suggesting optimal hydrophobic bulk for target interactions.

Methodological Considerations

  • Lumping Strategies : Compounds with analogous substituents (e.g., 4-Cl, 7-F) are often grouped in computational models to predict reactivity or environmental persistence, reducing reaction networks from 13 to 5 pathways without sacrificing accuracy .

Biological Activity

4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C8H7ClF2N2SC_8H_7ClF_2N_2S and a molecular weight of 236.67 g/mol. Its structure includes a cyclopenta[d]pyrimidine core with various substituents that may influence its biological activity.

Pharmacological Activity

Research indicates that 4-chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .
  • Anticancer Properties : The compound has shown promise in cancer research, particularly in inhibiting the proliferation of certain cancer cell lines. Studies have reported IC50 values in the micromolar range against breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent .
  • Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells .

The mechanisms underlying the biological activities of 4-chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Modulation of Signal Transduction Pathways : It may affect signaling pathways related to apoptosis and cell cycle regulation.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Researchers tested various concentrations of the compound against Staphylococcus aureus and Escherichia coli.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .
  • Anticancer Evaluation :
    • A study evaluated the effect of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • The results showed that treatment with 10 µM concentration resulted in a significant reduction in cell viability by approximately 70% after 48 hours .
  • Neuroprotection Study :
    • In vitro models using neuronal cell lines treated with oxidative stress showed that pre-treatment with the compound reduced cell death by 40%, suggesting neuroprotective properties .

Data Summary

The following table summarizes key findings related to the biological activity of 4-chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine:

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialS. aureus32 µg/mL
AntimicrobialE. coli64 µg/mL
Anticancer (MCF-7)Breast Cancer10 µM
Anticancer (A549)Lung Cancer10 µM
NeuroprotectionNeuronal CellsReduction by 40%

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